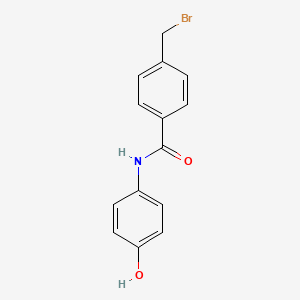
Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)- is an organic compound that features a benzamide core with a bromomethyl group at the 4-position and a hydroxyphenyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)- typically involves the bromination of a benzamide precursor. One common method is the bromination of 4-methylbenzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The benzamide core can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of amines or other reduced benzamide derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)- serves as a versatile intermediate for the preparation of various functionalized compounds. Its bromomethyl group allows for further functionalization through substitution reactions, making it valuable in the synthesis of complex molecules.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a building block for the synthesis of bioactive molecules. Its structural features allow for the design of inhibitors or modulators of specific biological targets, such as enzymes or receptors.
Industry
In the material science industry, Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)- can be used in the development of advanced materials with specific properties. For example, it can be incorporated into polymers or coatings to impart desired characteristics such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)- depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
Benzamide, 4-methyl-N-(4-hydroxyphenyl)-: Lacks the bromine atom, making it less reactive in substitution reactions.
Benzamide, 4-(chloromethyl)-N-(4-hydroxyphenyl)-: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Benzamide, 4-(iodomethyl)-N-(4-hydroxyphenyl)-: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
Uniqueness
Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)- is unique due to the presence of the bromomethyl group, which provides a balance between reactivity and stability. This makes it a valuable intermediate for various synthetic applications, offering versatility in functionalization and modification.
Properties
CAS No. |
89519-12-0 |
|---|---|
Molecular Formula |
C14H12BrNO2 |
Molecular Weight |
306.15 g/mol |
IUPAC Name |
4-(bromomethyl)-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C14H12BrNO2/c15-9-10-1-3-11(4-2-10)14(18)16-12-5-7-13(17)8-6-12/h1-8,17H,9H2,(H,16,18) |
InChI Key |
UCYXFNDDFZDWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















